molecular formula C21H23NO4 B2650131 N-(adamantan-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 714262-99-4

N-(adamantan-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2650131
CAS No.: 714262-99-4
M. Wt: 353.418
InChI Key: JCTRAARRRKWXMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(adamantan-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that combines the structural features of adamantane and chromene Adamantane is known for its rigid, cage-like structure, which imparts unique physical and chemical properties to its derivatives Chromene, on the other hand, is a bicyclic compound with a benzopyran structure, often found in natural products with various biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Adamantane Moiety: The adamantane group can be introduced via a nucleophilic substitution reaction. For instance, 1-bromoadamantane can react with a suitable amine to form the adamantylated amine.

    Amide Bond Formation: The final step involves coupling the adamantylated amine with the chromene derivative to form the desired amide. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the chromene ring can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the chromene ring can be reduced to form a hydroxyl group.

    Substitution: The adamantane moiety can undergo nucleophilic substitution reactions, where the adamantyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted adamantane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral, antibacterial, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and rigidity.

Mechanism of Action

The mechanism of action of N-(adamantan-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets. The adamantane moiety may enhance the compound’s ability to penetrate biological membranes, while the chromene core may interact with enzymes or receptors, modulating their activity. Molecular docking studies and biochemical assays are often employed to elucidate the precise pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.

    Rimantadine: Another antiviral drug related to amantadine.

    Tromantadine: An antiviral agent with an adamantane core.

Uniqueness

N-(adamantan-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to the combination of the adamantane and chromene moieties, which imparts distinct physical, chemical, and biological properties. This dual structural feature is not commonly found in other compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-(1-adamantyl)-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-25-17-4-2-3-15-8-16(20(24)26-18(15)17)19(23)22-21-9-12-5-13(10-21)7-14(6-12)11-21/h2-4,8,12-14H,5-7,9-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTRAARRRKWXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.